

Application Notes and Protocols: Combining Alisertib with Chemotherapy Agents

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the combination of Alisertib (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor, with various chemotherapy agents. This document outlines the scientific rationale, summarizes key preclinical and clinical data, and provides detailed protocols for essential experiments to evaluate the synergistic potential of these combinations.

Scientific Rationale

Alisertib is a small-molecule inhibitor of AURKA, a key regulator of mitosis.[1] Overexpression of AURKA is common in many cancers and is associated with poor prognosis.[1] Alisertib induces cell cycle arrest, polyploidy, and apoptosis in cancer cells by disrupting mitotic spindle formation.[2][3] Combining Alisertib with traditional chemotherapy agents that also target cell division, such as taxanes (paclitaxel), topoisomerase inhibitors (irinotecan), and platinumbased drugs (oxaliplatin), presents a rational strategy to enhance anti-tumor efficacy and overcome resistance.[4][5][6] Preclinical and clinical studies have demonstrated that these combinations can lead to synergistic or additive anti-tumor effects.[4][5][6]

Data Presentation Preclinical Efficacy of Alisertib in Combination Therapy



Chemotherapy Agent	Cancer Type	Model	Key Findings	Reference
Paclitaxel	Bladder Cancer	In vitro, In vivo	Synergistic antitumor effects, induced cell-cycle arrest, aneuploidy, and mitotic spindle failure.	[7]
Paclitaxel	Triple-Negative Breast Cancer	Xenograft	Additive and synergistic antitumor effects.	[4]
Docetaxel	Upper Gastrointestinal Adenocarcinoma s	In vitro, In vivo	Enhanced inhibition of cell survival (p<0.01) and significant regression of tumor growth (p<0.001).	[8]
Irinotecan	Colorectal Cancer	Patient-Derived Xenografts (PDX)	Modest improvement in anti-tumor effects, not strongly synergistic.	[7]
Irinotecan & Temozolomide	Neuroblastoma	Preclinical	Cytotoxic to neuroblastoma cells.	[9]
Cisplatin	Esophageal Cancer	In vitro, In vivo	Demonstrated antitumor activity as a single agent and in combination.	[7]



Gemcitabine	Bladder Cancer	In vitro	Synergistic anti- tumor effects.	[7]
TAK-228 (TORC1/2 Inhibitor)	Triple-Negative Breast Cancer	Cell lines, PDX	Decreased proliferation, cell-cycle arrest, and significant tumor growth inhibition.	[10]

Clinical Trial Data for Alisertib Combination Therapy



Chemothera py Agent(s)	Cancer Type	Phase	Maximum Tolerated Dose (MTD) / Recommend ed Phase 2 Dose (RP2D)	Key Efficacy Results	Reference
nab- Paclitaxel	Advanced Solid Malignancies	I	Alisertib 40 mg BID (D1- 3, weekly) + nab-paclitaxel 100mg/m² (weekly, 3 wks on/1 wk off)	1 PR in SCLC, 4 SD in various tumors in Part A. In Part B (high- grade NETs), 1 PR and 4 SD.	[11]
Paclitaxel	Advanced Breast Cancer, Recurrent Ovarian Cancer	I/II	Alisertib 40 mg BID (days 1-3, 8-10, 15- 17) + Paclitaxel 60 mg/m² (days 1, 8, 15 of 28- day cycle)	Ovarian Cancer: ORR 60% (combo) vs 52% (paclitaxel alone). Median PFS 6.7 months (combo) vs 4.7 months (paclitaxel alone).	[4]
Irinotecan & Temozolomid e	Relapsed/Ref ractory Neuroblasto ma	I	Alisertib 60mg/m²	Overall response rate of 31.8% (complete response rate of 22.7%). 2- year	[5][9]



				progression- free survival rate of 52.4%.	
mFOLFOX (5-FU, Leucovorin, Oxaliplatin)	Advanced Gastrointestin al Cancers	I	Alisertib 10 mg BID (Days 1-3) + mFOLFOX (oxaliplatin 85 mg/m², 5-FU 2400 mg/m²)	1 PR and 4 SD out of 12 evaluable patients.	[12][13]
Irinotecan	Advanced Solid Tumors	I	Alisertib 20 mg BID (days 1-3, 8-10 of a 21-day cycle) + Irinotecan 100 mg/m² (days 1, 8)	-	[14]
Rituximab ± Vincristine	Relapsed/Ref ractory Aggressive B-cell Lymphoma	I	Alisertib 50 mg BID + Rituximab; Alisertib 40 mg BID + Rituximab/Vin cristine	7 CRs, 7 PRs. At the MRV RP2D, 45% of patients responded (4 CRs, 5 PRs).	[15]
Osimertinib	EGFR-mutant Lung Cancer	la	Alisertib 30 mg BID (d1- 3, 8-11, 15- 17 of a 28- day cycle) + Osimertinib 80 mg daily	Median PFS of 9.4 months in patients resistant to osimertinib monotherapy.	[16]

Experimental Protocols



In Vitro Cell Viability and Synergy Analysis (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of individual agents and assesses for synergy when used in combination.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Alisertib and chemotherapy agent(s) of choice
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- · Microplate spectrophotometer

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Preparation: Prepare stock solutions of Alisertib and the chemotherapy agent. Create a dilution series for each agent.
- Treatment: Treat cells with a matrix of concentrations of Alisertib and the chemotherapy agent, both alone and in combination. Include a vehicle-only control.
- Incubation: Incubate the plate for a period appropriate for the cell line and agents (typically 48-72 hours).
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.



- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
 Determine the IC50 value for each agent. Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Clonogenic Survival Assay

This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Alisertib and chemotherapy agent(s)
- 6-well plates
- Fixing solution (e.g., methanol:acetic acid, 3:1)
- Staining solution (e.g., 0.5% crystal violet in methanol)

- Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells will need
 to be optimized for each cell line based on its plating efficiency.
- Treatment: Treat the cells with Alisertib and the chemotherapy agent, alone or in combination, for a defined period (e.g., 24 hours).
- Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium.
 Incubate the plates for 1-3 weeks, until visible colonies are formed.



- Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with the fixing solution. Stain the colonies with crystal violet solution.
- Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
- Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis following drug treatment using flow cytometry.

Materials:

- Cancer cell line of interest
- Alisertib and chemotherapy agent(s)
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

- Cell Treatment: Treat cells with the desired concentrations of Alisertib and the chemotherapy agent(s) for a specified time.
- Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
- Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells on a flow cytometer.



 Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of drug treatment on cell cycle distribution.

Materials:

- Cancer cell line of interest
- Alisertib and chemotherapy agent(s)
- Cold 70% ethanol
- Propidium Iodide (PI)/RNase Staining Buffer
- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with the desired concentrations of Alisertib and the chemotherapy agent(s).
- Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry: Analyze the stained cells on a flow cytometer.
- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies



This protocol provides a general framework for evaluating the in vivo efficacy of Alisertib in combination with chemotherapy.

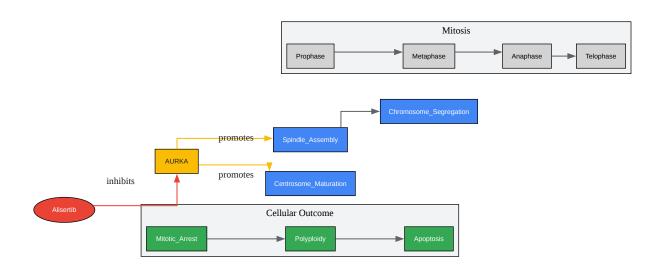
Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest
- Matrigel (optional)
- Alisertib and chemotherapy agent(s) formulated for in vivo administration
- Calipers for tumor measurement

- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
- Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups.
- Drug Administration: Administer Alisertib (e.g., by oral gavage) and the chemotherapy agent (e.g., by intraperitoneal or intravenous injection) according to a predetermined dosing schedule. Include vehicle control and single-agent treatment groups.
- Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week) and monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific duration of treatment).
- Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and assess for statistical significance between groups.



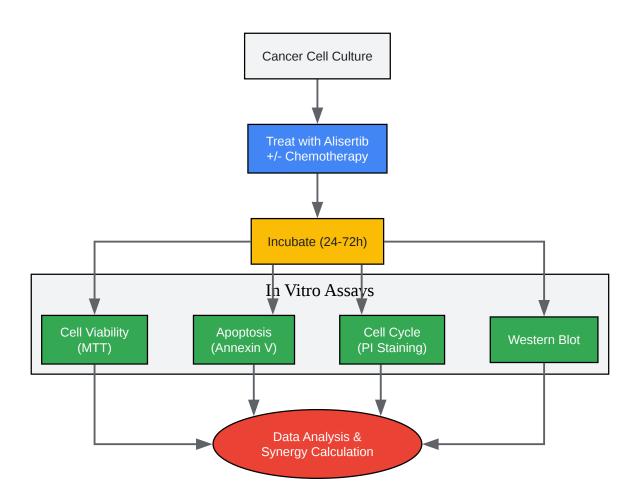
Visualizations



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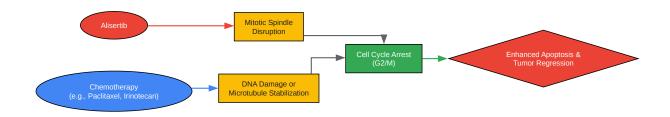
Caption: Mechanism of action of Alisertib leading to mitotic arrest and apoptosis.





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Caption: General workflow for in vitro evaluation of Alisertib combinations.



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Caption: Logical relationship for synergistic effects of Alisertib and chemotherapy.



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